
フィロレキサント
概要
説明
フィロレキサントは、開発コード名MK-6096としても知られており、メルク社が不眠症、うつ病、糖尿病性ニューロパチー、片頭痛の治療のために開発していた化合物です . これは、睡眠と覚醒の調節に関与するオレキシンOX1およびOX2受容体のデュアルアンタゴニストとして機能します .
2. 製法
フィロレキサントの合成は、重要な中間体の調製から始まり、いくつかのステップを伴います。合成経路には、一般的に以下のステップが含まれます。
ピペリジン環の形成: ピペリジン環は、適切な前駆体の環化を含む一連の反応によって合成されます。
フルオロピリジニル基の導入:
フィロレキサントの工業生産方法には、これらの合成経路のスケールアップが含まれ、最終生成物の純度と収率が確保されます。これには、温度、圧力、触媒の使用などの反応条件の最適化が必要です。
科学的研究の応用
Treatment of Insomnia
The primary application of filorexant is in the treatment of insomnia. Several key studies have evaluated its efficacy:
- Phase II Dose-Ranging Study : A pivotal study involved 324 patients with insomnia who received varying doses of filorexant (2.5 mg, 5 mg, 10 mg, and 20 mg) over a four-week period. The results indicated significant improvements in sleep efficiency and reductions in wakefulness after sleep onset compared to placebo .
- Proof-of-Concept Trial : This trial assessed the safety and efficacy of a 10 mg dose of filorexant. Although the primary endpoint related to depression showed no significant difference from placebo, secondary measures indicated that filorexant could still offer benefits in sleep quality .
Sleep Architecture Modulation
Filorexant has been shown to alter sleep architecture positively:
- In preclinical studies, it increased both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep significantly .
- Clinical trials demonstrated that filorexant improved sleep onset latency and total sleep time, indicating its effectiveness in enhancing overall sleep quality .
Safety and Tolerability
Filorexant has generally been well tolerated across various studies. Common adverse effects include somnolence and mild sedation, particularly at higher doses (above 10 mg) . Serious adverse events were rare and not directly attributed to the drug.
Comparative Efficacy
A comparative analysis of filorexant against other treatments for insomnia reveals its unique profile:
- Unlike traditional benzodiazepines that may lead to dependency and residual effects, filorexant offers a lower incidence of next-day residual effects due to its shorter half-life (approximately 3 to 6 hours) .
- Its mechanism as an orexin receptor antagonist provides a novel approach compared to other sedatives.
Summary of Clinical Findings
作用機序
フィロレキサントは、オレキシンOX1およびOX2受容体に結合し、その活性を阻害することで効果を発揮します。これらの受容体は、睡眠覚醒サイクルの調節に関与しています。 これらの受容体を拮抗することで、フィロレキサントは睡眠を促進し、覚醒を減少させます . フィロレキサントの分子標的はオレキシン受容体であり、関与する経路は睡眠と覚醒の調節に関連するものです .
6. 類似の化合物との比較
フィロレキサントは、以下のオレキシン受容体アンタゴニストと似ています。
スボレキサント: メルク社が開発した別のデュアルオレキシン受容体アンタゴニスト。
アルモレキサント: 不眠症の治療のために開発されていたオレキシン受容体アンタゴニストですが、安全上の懸念から中止されました.
SB649868: 不眠症の治療に使用される、同様の作用機序を持つ化合物.
フィロレキサントのユニークさは、3〜6時間という比較的短い消失半減期にあるため、他の化合物と比較して、翌朝の眠気を軽減できる可能性があります .
準備方法
The synthesis of Filorexant involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Fluoropyridinyl Group:
Coupling Reactions: The final step involves coupling the synthesized intermediates to form Filorexant.
Industrial production methods for Filorexant would involve scaling up these synthetic routes while ensuring the purity and yield of the final product. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts.
化学反応の分析
フィロレキサントは、以下の化学反応を起こします。
酸化: フィロレキサントは、特にピペリジン環で酸化反応を起こし、N-オキシドを生成することがあります。
還元: カルボニル基で還元反応が起こり、アルコールに変換されます。
置換: フルオロピリジニル基は、フッ素原子が他の求核剤に置換される求核置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬および条件には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、アミンなどの求核剤が含まれます。 これらの反応から生成される主な生成物には、N-オキシド、アルコール、およびフィロレキサントの置換誘導体があります .
類似化合物との比較
Filorexant is similar to other orexin receptor antagonists, such as:
Suvorexant: Another dual orexin receptor antagonist developed by Merck.
SB649868: A compound with a similar mechanism of action, used in the treatment of insomnia.
Filorexant’s uniqueness lies in its relatively short elimination half-life of 3 to 6 hours, which may reduce the risk of next-day somnolence compared to other compounds .
生物活性
Filorexant, also known as MK-6096, is a dual orexin receptor antagonist (DORA) that has garnered attention for its potential therapeutic applications in sleep disorders and mood regulation. This article delves into the biological activity of filorexant, highlighting its pharmacological effects, clinical trial findings, and implications for treatment.
Filorexant selectively antagonizes orexin receptors (OX1R and OX2R), which play a crucial role in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, filorexant promotes sleep and reduces wakefulness, making it a candidate for treating insomnia and related conditions .
Pharmacokinetics
Filorexant has a short half-life of approximately 3 to 6 hours, allowing for rapid onset of action and reduced next-day residual effects compared to other sleep medications . Its pharmacokinetic profile indicates higher bioavailability and faster receptor binding compared to other DORAs like almorexant .
Preclinical Studies
Preclinical studies have demonstrated that filorexant effectively increases non-rapid eye movement (NREM) and rapid eye movement (REM) sleep in animal models. For instance, administration of 100 mg/kg in mice resulted in a significant increase in NREM (+58.9%) and REM sleep (+122.2%) over a four-hour observation period . In male beagle dogs, a lower dose of 3 mg/kg also showed reduced wake time and enhanced sleep stages .
Insomnia Treatment
A Phase II dose-ranging study evaluated the efficacy of filorexant in treating primary insomnia. The study included 324 patients who received doses of 2.5 mg, 5 mg, 10 mg, or 20 mg. Results indicated that all doses significantly improved sleep efficiency compared to placebo, with the higher doses (10 mg and 20 mg) showing enhanced effects on sleep onset latency .
Dose (mg) | Sleep Efficiency Improvement (%) | Wake After Sleep Onset (WASO) Reduction (minutes) |
---|---|---|
2.5 | Significant vs. placebo | Significant vs. placebo |
5 | Significant vs. placebo | Significant vs. placebo |
10 | Significant vs. placebo | Significant vs. placebo |
20 | Significant vs. placebo | Significant vs. placebo |
Major Depressive Disorder
Filorexant was also investigated as an adjunct treatment for patients with major depressive disorder (MDD). A proof-of-concept trial found no significant difference in depression scores between filorexant and placebo groups after six weeks of treatment . Despite initial hypotheses suggesting potential benefits due to the involvement of orexin pathways in mood regulation, the results indicated that filorexant did not significantly alleviate depressive symptoms.
Treatment Group | Change in MADRS Score (Week 6) | Remission Rate (%) |
---|---|---|
Filorexant | -0.7 | 21.4 |
Placebo | -0.7 | 9.8 |
Safety Profile
Filorexant was generally well tolerated across studies, with common adverse events including somnolence and headache . The incidence of serious adverse events was low, indicating a favorable safety profile for short-term use.
特性
IUPAC Name |
[(2R,5R)-5-[(5-fluoropyridin-2-yl)oxymethyl]-2-methylpiperidin-1-yl]-(5-methyl-2-pyrimidin-2-ylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O2/c1-16-4-8-20(23-26-10-3-11-27-23)21(12-16)24(30)29-14-18(6-5-17(29)2)15-31-22-9-7-19(25)13-28-22/h3-4,7-13,17-18H,5-6,14-15H2,1-2H3/t17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFDWHQSDBWQLH-QZTJIDSGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](CN1C(=O)C2=C(C=CC(=C2)C)C3=NC=CC=N3)COC4=NC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148764 | |
Record name | Filorexant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1088991-73-4 | |
Record name | MK 6096 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1088991-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Filorexant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1088991734 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Filorexant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12158 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Filorexant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FILOREXANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6BTT8VA5Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。